REACTION_CXSMILES
|
C(OC([N:6]1[CH:11]2[CH2:12][CH2:13][CH:7]1[CH2:8][C:9](=[C:14]1[C:27]3[CH:26]=[CH:25][C:24]([C:28](=[O:34])[N:29]([CH2:32][CH3:33])[CH2:30][CH3:31])=[CH:23][C:22]=3[O:21][C:20]3[C:15]1=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:10]2)=O)C.Br>C(O)(=O)C>[CH2:32]([N:29]([CH2:30][CH3:31])[C:28]([C:24]1[CH:25]=[CH:26][C:27]2[C:14](=[C:9]3[CH2:10][CH:11]4[NH:6][CH:7]([CH2:13][CH2:12]4)[CH2:8]3)[C:15]3[C:20]([O:21][C:22]=2[CH:23]=1)=[CH:19][CH:18]=[CH:17][CH:16]=3)=[O:34])[CH3:33]
|
Name
|
compound 8a
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1C2CC(CC1CC2)=C2C1=CC=CC=C1OC=1C=C(C=CC21)C(N(CC)CC)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before heating on a steam bath for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
ADDITION
|
Details
|
added to ice cold NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
provided 12 g of crude Compound 10a, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography with 7% 2 N NH3 in methanol/93% CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(=O)C=1C=CC=2C(C3=CC=CC=C3OC2C1)=C1CC2CCC(C1)N2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19.7 mmol | |
AMOUNT: MASS | 7.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |